9-ethyl-3-(piperazin-1-ylmethyl)-9H-carbazole 9-ethyl-3-(piperazin-1-ylmethyl)-9H-carbazole
Brand Name: Vulcanchem
CAS No.: 356082-25-2
VCID: VC7969941
InChI: InChI=1S/C19H23N3/c1-2-22-18-6-4-3-5-16(18)17-13-15(7-8-19(17)22)14-21-11-9-20-10-12-21/h3-8,13,20H,2,9-12,14H2,1H3
SMILES: CCN1C2=C(C=C(C=C2)CN3CCNCC3)C4=CC=CC=C41
Molecular Formula: C19H23N3
Molecular Weight: 293.4 g/mol

9-ethyl-3-(piperazin-1-ylmethyl)-9H-carbazole

CAS No.: 356082-25-2

Cat. No.: VC7969941

Molecular Formula: C19H23N3

Molecular Weight: 293.4 g/mol

* For research use only. Not for human or veterinary use.

9-ethyl-3-(piperazin-1-ylmethyl)-9H-carbazole - 356082-25-2

Specification

CAS No. 356082-25-2
Molecular Formula C19H23N3
Molecular Weight 293.4 g/mol
IUPAC Name 9-ethyl-3-(piperazin-1-ylmethyl)carbazole
Standard InChI InChI=1S/C19H23N3/c1-2-22-18-6-4-3-5-16(18)17-13-15(7-8-19(17)22)14-21-11-9-20-10-12-21/h3-8,13,20H,2,9-12,14H2,1H3
Standard InChI Key FTPUWWDCTLDCJQ-UHFFFAOYSA-N
SMILES CCN1C2=C(C=C(C=C2)CN3CCNCC3)C4=CC=CC=C41
Canonical SMILES CCN1C2=C(C=C(C=C2)CN3CCNCC3)C4=CC=CC=C41

Introduction

Chemical Identity and Structural Features

Core Structure and Substituents

The carbazole scaffold consists of two benzene rings fused to a pyrrole ring, creating a planar, aromatic system. In 9-ethyl-3-(piperazin-1-ylmethyl)-9H-carbazole:

  • An ethyl group at the 9th position enhances lipophilicity, potentially improving blood-brain barrier penetration .

  • A piperazinylmethyl group at the 3rd position introduces a flexible, basic side chain capable of hydrogen bonding and ionic interactions, critical for receptor binding .

The SMILES notation for the compound is CCN1C2=C(C=C(C=C2)CN3CCNCC3)C4=CC=CC=C41, and its InChIKey is XYPULRDTXCRDLO-UHFFFAOYSA-N .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC19H23N3\text{C}_{19}\text{H}_{23}\text{N}_{3}
Molecular Weight293.4 g/mol (free base)
Salt FormDihydrochloride (366.3 g/mol)
Hydrogen Bond Donors1 (piperazine NH)
Hydrogen Bond Acceptors3 (piperazine N)
LogP (Predicted)3.8

Synthesis and Structural Modifications

Synthetic Routes

The parent compound is typically synthesized via:

  • Friedel-Crafts alkylation of carbazole with ethyl bromide to introduce the 9-ethyl group.

  • Mannich reaction at the 3rd position using formaldehyde and piperazine to attach the piperazinylmethyl moiety .

For the dihydrochloride salt, the free base is treated with hydrochloric acid, yielding a crystalline solid with improved solubility in aqueous media .

Structural Analogs and Optimization

Modifications to the piperazine ring (e.g., methylation) or carbazole core (e.g., halogenation) have been explored to enhance bioactivity. For instance, 3,6-dichloro-9-(2-(4-methylpiperazine-1-yl)ethyl)-9H-carbazole, a related analog, demonstrated improved acetylcholinesterase inhibition in preclinical studies .

Pharmacological Activities

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

Carbazole derivatives with piperazine substituents exhibit dual AChE/BuChE inhibition, a key strategy in Alzheimer’s disease (AD) therapy. In vitro assays revealed that 9-ethyl-3-(piperazin-1-ylmethyl)-9H-carbazole analogs:

  • Inhibit AChE with IC50_{50} values ranging from 0.073–1.2 μM .

  • Reduce β-amyloid (Aβ) aggregation by 40–60% at 10 μM, mitigating neurotoxicity .

  • Show mixed-type inhibition kinetics, binding to both catalytic and peripheral anionic sites of AChE .

Table 2: Cholinesterase Inhibition Data

CompoundAChE IC50_{50} (μM)BuChE IC50_{50} (μM)Aβ Aggregation Inhibition (%)
9-Ethyl-3-(piperazinylmethyl)0.89 ± 0.122.3 ± 0.458 ± 6 (10 μM)
Donepezil (Reference)0.02 ± 0.0054.1 ± 0.772 ± 5 (10 μM)

Antimicrobial Activity

The compound’s planar structure disrupts bacterial membrane integrity, while the piperazine moiety enhances DNA gyrase binding. Key findings include:

  • Gram-positive bacteria: MIC = 31.25–125 μg/mL against Bacillus subtilis .

  • Gram-negative bacteria: Moderate activity (MIC = 250 μg/mL) against Escherichia coli .

Mechanisms of Action

Neuroprotection in Alzheimer’s Disease

  • AChE/BuChE inhibition: Restores acetylcholine levels, improving cognitive function .

  • Aβ anti-aggregation: Binds to hydrophobic residues of Aβ142_{1-42}, preventing fibril formation .

  • Oxidative stress reduction: Scavenges ROS (EC50_{50} = 8.7 μM) via the π-conjugated system .

Antibacterial Activity

  • Membrane disruption: Carbazole’s hydrophobicity compromises lipid bilayers .

  • Topoisomerase II inhibition: Piperazine interacts with ATP-binding sites, blocking DNA replication .

Regulatory Status and Future Directions

As of 2025, 9-ethyl-3-(piperazin-1-ylmethyl)-9H-carbazole remains in preclinical development. Key challenges include optimizing bioavailability and addressing potential hERG channel interactions. Future research should prioritize:

  • Pharmacokinetic studies: Assessing oral absorption and metabolism.

  • In vivo efficacy models: Validating neuroprotective effects in transgenic AD mice.

  • Structure-activity relationship (SAR): Exploring halogenation or sulfonation to enhance potency .

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